1-(2,3-Dihydroxypropyl) 4-tetradecyl 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester is a complex organic compound with the molecular formula C22H40O6 This compound is characterized by the presence of a butanedioic acid backbone with a methylene group, a dihydroxypropyl group, and a tetradecyl ester group
Preparation Methods
The synthesis of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves multiple steps. One common synthetic route includes the esterification of butanedioic acid derivatives with appropriate alcohols under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound’s dihydroxypropyl group makes it a potential candidate for biochemical studies involving enzyme interactions and metabolic pathways.
Medicine: Its unique structure allows for exploration in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves its interaction with various molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar compounds to Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester include:
Succinic acid: A simpler dicarboxylic acid with similar backbone structure but lacking the methylene and ester groups.
Itaconic acid: Contains a methylene group but differs in the position and type of functional groups attached.
Dimethyl succinate: An ester derivative of succinic acid, used in similar applications but with different reactivity and properties.
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102712-57-2 |
---|---|
Molecular Formula |
C22H40O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-O-(2,3-dihydroxypropyl) 4-O-tetradecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-21(25)16-19(2)22(26)28-18-20(24)17-23/h20,23-24H,2-18H2,1H3 |
InChI Key |
HZKDQIYVKWYJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.